Cyanide ion

説明

Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.

Cyanide is a pseudohalide anion that is the conjugate base of hydrogen cyanide. It has a role as an EC 1.9.3.1 (cytochrome c oxidase) inhibitor. It is a conjugate base of a hydrogen cyanide and a hydrogen isocyanide.

Cyanide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Cyanide is used in a number of industries and is found at low levels in air from car exhaust. Cyanide is extremely toxic to humans. Chronic (long-term) inhalation exposure of humans to cyanide results primarily in effects on the central nervous system (CNS). Other effects in humans include cardiovascular and respiratory effects, an enlarged thyroid gland, and irritation to the eyes and skin. No data are available on the carcinogenic effects of cyanide in humans via inhalation. Animal studies have suggested that oral exposure to cassava (a cyanide-containing vegetable) may be associated with malformations in the fetus and low fetal body weights. EPA has classified cyanide as a Group D, not classifiable as to human carcinogenicity.

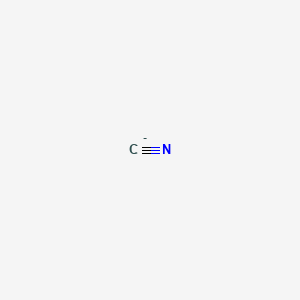

The cyanide ion consists of a carbon triple bonded to a nitrogen. It readily reacts with hydrogen to form hydrogen cyanide gas, which has a faint almond-like smell. Most people can smell hydrogen cyanide; however, due to an apparent genetic trait, some individuals cannot. Cyanide gas (HCN) can be generated via combustion, including the exhaust of internal combustion engines, tobacco smoke, and especially some plastics derived from acrylonitrile (because of the latter effect, house fires can result in poisonings of the inhabitants). Cyanides are also produced by certain bacteria, fungi, and algae and are found in a number of foods and plants. Small amounts of cyanide can be found in apple seeds, mangoes and bitter almonds. Hydrocyanic acid (a solution of hydrogen cyanide in water) is present in freshly distilled bitter almond oil (2-4%) prior to its removal by precipitation as calcium ferrocyanide to give food quality oil. Hydrogen cyanide and most cyanide salts readily dissolve in water (or other biofluids) and exists in solution as the this compound. Cyanide ions bind to the iron atom of the enzyme cytochrome c oxidase (also known as aa3) in the fourth complex in the mitochondrial membrane in the mitochondria of cells. The binding of cyanide to this cytochrome prevents transport of electrons from cytochrome c oxidase to oxygen. As a result, the electron transport chain is disrupted, meaning that the cell can no longer aerobically produce ATP for energy. Tissues that mainly depend on aerobic respiration, such as the central nervous system and the heart, are particularly affected. Because of its respiratory chain toxicity cyanide has been used as a poison many times throughout history. Its most infamous application was the use of hydrogen cyanide by the Nazi regime in Germany for mass murder in some gas chambers during the Holocaust. Hydrogen cyanide (with the historical common name of Prussic acid) is a colorless and highly volatile liquid that boils slightly above room temperature at 26 ° C (78.8 ° F). Hydrogen cyanide is weakly acidic and partly ionizes in solution to give the cyanide anion, CN-. The salts of hydrogen cyanide are known as cyanides. HCN is a highly valuable precursor to many chemical compounds ranging from polymers to pharmaceuticals. Hydrogen cyanide is a linear molecule, with a triple bond between carbon and nitrogen. It is a weak acid with a pKa of 9.2. A minor tautomer of HCN is HNC, hydrogen isocyanide.

Cyanide is a metabolite found in or produced by Saccharomyces cerevisiae.

Inorganic salts of HYDROGEN CYANIDE containing the -CN radical. The concept also includes isocyanides. It is distinguished from NITRILES, which denotes organic compounds containing the -CN radical.

Structure

3D Structure

特性

IUPAC Name |

cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN/c1-2/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXPMWWXUTWYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CN- | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023991 | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.017 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57-12-5 | |

| Record name | CYANIDE SOLUTION, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANIDES, INORGANIC, SOLID, N.O.S. | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanide anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANIDE ANION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXN4E7L11K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of the Cyanide Ion

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of the cyanide ion (CN⁻). It is intended for a technical audience and details the ion's electronic structure, coordination chemistry, nucleophilic and redox behavior, and its significant role in both synthetic chemistry and toxicology.

Core Chemical Properties of the this compound

The this compound is a diatomic anion composed of a carbon atom triple-bonded to a nitrogen atom. This structure dictates its unique chemical characteristics.

Electronic Structure and Bonding

The this compound, CN⁻, is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂), possessing a triple bond between the carbon and nitrogen atoms.[1] The negative charge is formally placed on the carbon atom, which, along with a lone pair of electrons, makes it a potent nucleophile.[1][2] The linear molecular structure arises from the sp hybridization of the carbon and nitrogen atoms.[3]

Physicochemical Data

Quantitative data for the this compound and its conjugate acid, hydrogen cyanide (HCN), are summarized in the table below.

| Property | Value | Notes |

| Molar Mass | 26.018 g·mol⁻¹ | For the CN⁻ ion.[1] |

| pKa of HCN | 9.21 (at 25 °C) | Hydrogen cyanide is a weak acid in aqueous solution.[4][5] |

| Bond Dissociation Energy (H-CN) | 536 kJ·mol⁻¹ | [4] |

| C≡N Bond Length | ~1.16 Å | [4] |

| Redox Potential | Reductant | Can be oxidized by strong oxidizing agents like Cl₂, ClO⁻, and H₂O₂.[1] |

Reactivity of the this compound

The reactivity of the this compound is multifaceted, encompassing roles as a potent nucleophile, a versatile ligand in coordination chemistry, and a participant in redox reactions.

Nucleophilicity in Organic Synthesis

Due to the negative charge and lone pair on the carbon atom, the this compound is an excellent nucleophile.[1][2][6] This property is extensively utilized in organic synthesis to form new carbon-carbon bonds, thereby extending carbon chains.[1][7]

Nucleophilic Substitution: Cyanide readily participates in Sₙ1 and Sₙ2 reactions, displacing halide ions from alkyl halides to form nitriles.[1][2] This reaction is a cornerstone of organic synthesis for introducing a cyano group.[8]

Nucleophilic Addition: The this compound adds to the carbonyl group of aldehydes and ketones to form cyanohydrins.[9][10] This reaction is reversible and base-catalyzed.[11] Cyanohydrins are valuable synthetic intermediates that can be further converted into α-hydroxy acids and β-aminoalcohols.[9]

Coordination Chemistry and Ligand Field Theory

The this compound is a powerful ligand, forming stable complexes with a wide range of transition metals, a property that is central to its industrial applications and its toxicity.[1][12]

Ligand Properties: Cyanide is a small, highly basic ligand that can saturate the coordination sphere of metal ions.[13] It can act as a σ-donor and a π-acceptor, which allows it to stabilize metals in various oxidation states.[14] While traditionally considered a strong-field ligand that typically leads to low-spin complexes, some exceptions exist, such as in the case of [Cr(CN)₅]³⁻ where it appears to act as a weak-field ligand due to ligand-ligand electrostatic repulsion.[15][16][17]

Bridging Ligand: The ambidentate nature of the this compound, with basicity at both the carbon and nitrogen ends, allows it to act as a bridging ligand between two metal centers (M-C≡N-M').[12][13] This property is fundamental to the structure of coordination polymers like Prussian blue.[12]

Redox Chemistry

The this compound can act as a reductant and is susceptible to oxidation by strong oxidizing agents.[1] This reactivity is harnessed in industrial processes for the detoxification of cyanide-containing waste streams, where oxidants like chlorine, hypochlorite, or hydrogen peroxide are used to convert cyanide to the less toxic cyanate ion (OCN⁻) or ultimately to carbon dioxide and nitrogen.[1]

Role in Toxicology: Inhibition of Cytochrome c Oxidase

The high toxicity of the this compound is a direct consequence of its chemical reactivity, specifically its high affinity for certain metal ions in biological systems.[1]

Mechanism of Action

Cyanide is a potent inhibitor of the enzyme cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][11] It binds with high affinity to the ferric (Fe³⁺) ion in the heme a₃-Cu₈ binuclear center of the enzyme.[11][18] This binding event blocks the final step of electron transport, which is the transfer of electrons to oxygen. Consequently, aerobic respiration is halted, leading to a rapid cessation of ATP production and subsequent cell death.[1][11]

Caption: Inhibition of Cytochrome c Oxidase by Cyanide.

Experimental Protocols

Detailed methodologies for key experiments involving the this compound are provided below. Caution: Cyanide and its derivatives are extremely toxic. All manipulations should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Synthesis of a Nitrile via Sₙ2 Reaction

This protocol describes the synthesis of butanenitrile from 1-bromopropane.

Reactants:

-

1-Bromopropane

-

Potassium Cyanide (KCN)

-

Ethanol (as solvent)[19]

Procedure:

-

Set up a round-bottom flask with a reflux condenser in a heating mantle.

-

Dissolve potassium cyanide in ethanol in the flask.

-

Add 1-bromopropane to the solution.

-

Heat the mixture under reflux for a suitable period (typically several hours), monitoring the reaction progress by TLC or GC.[15]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitated potassium bromide and wash the solid with a small amount of ethanol.[15]

-

The filtrate contains the product, butanenitrile. The solvent can be removed by distillation, and the product purified by fractional distillation.

Caption: Workflow for Nitrile Synthesis via Sₙ2 Reaction.

Formation of a Cyanohydrin

This protocol describes the formation of acetone cyanohydrin.

Reactants:

-

Acetone

-

Sodium Cyanide (NaCN)

-

Sulfuric Acid (H₂SO₄)

-

Water

-

Diethyl Ether (for extraction)

Procedure:

-

In a three-necked, round-bottomed flask equipped with a stirrer and thermometer, place a solution of sodium cyanide in water and acetone.

-

Cool the flask in an ice bath with vigorous stirring.

-

Slowly add sulfuric acid while maintaining the temperature between 10°C and 20°C. The acid reacts with NaCN to generate HCN in situ.

-

After the addition is complete, continue stirring for a short period.

-

Separate the organic layer (if one forms) and filter the remaining mixture to remove sodium bisulfate.

-

Extract the aqueous filtrate with diethyl ether.

-

Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvents by distillation.

-

Purify the resulting acetone cyanohydrin by vacuum distillation.

Determination of Enzyme Inhibition Kinetics

This protocol outlines a general workflow for determining the kinetic parameters of enzyme inhibition by cyanide.

Materials:

-

Purified enzyme (e.g., cytochrome c oxidase)

-

Substrate for the enzyme

-

Buffer solution

-

Cyanide stock solution (as inhibitor)

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Measure Uninhibited Enzyme Activity:

-

Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations.

-

Measure the initial reaction velocity (v₀) for each substrate concentration.

-

Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.

-

Use a linear plot (e.g., Lineweaver-Burk) to determine the uninhibited Vₘₐₓ and Kₘ values.

-

-

Measure Inhibited Enzyme Activity:

-

Repeat the series of kinetic measurements in the presence of a fixed concentration of cyanide.

-

Generate a new Michaelis-Menten curve and Lineweaver-Burk plot to determine the apparent Vₘₐₓ' and Kₘ' values.

-

-

Determine Inhibition Type and Kᵢ:

-

Compare the kinetic parameters (Vₘₐₓ, Kₘ) with and without the inhibitor.

-

Changes in these parameters will indicate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

-

From the changes in Kₘ or Vₘₐₓ, calculate the inhibitor constant (Kᵢ).

-

Caption: Workflow for Enzyme Inhibition Kinetic Analysis.

References

- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 8. Ch17: CN- to Cyanohydrin [chem.ucalgary.ca]

- 9. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemistrystudent.com [chemistrystudent.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

A Comprehensive Technical Guide to the Synthesis and Natural Sources of Cyanide Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and natural occurrence of cyanide compounds. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on synthetic methodologies, natural origins, quantitative analysis, and the biochemical mechanisms of action. This guide incorporates detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate a deeper understanding of this important class of chemical compounds.

Introduction to Cyanide Compounds

Cyanide is a chemical entity characterized by a carbon-nitrogen triple bond (C≡N). This functional group is present in a wide range of organic and inorganic compounds. Inorganic cyanides, such as hydrogen cyanide (HCN), potassium cyanide (KCN), and sodium cyanide (NaCN), are highly toxic salts. Organic cyanides, known as nitriles (R-C≡N), are a versatile class of compounds with significant applications in organic synthesis. The high reactivity and unique chemical properties of the cyanide group make these compounds valuable intermediates in the production of polymers, pharmaceuticals, and other specialty chemicals. However, their profound biological activity, primarily through the inhibition of cellular respiration, necessitates careful handling and a thorough understanding of their properties.

Synthesis of Cyanide Compounds

The synthesis of cyanide compounds can be broadly categorized into industrial-scale production of simple cyanides and more specialized laboratory-scale syntheses of complex nitriles.

Industrial Synthesis of Hydrogen Cyanide

Hydrogen cyanide is a crucial building block in the chemical industry. The two primary methods for its large-scale production are the Andrussow and the BMA (Degussa) processes.

2.1.1 The Andrussow Process

The Andrussow process is the most widely used industrial method for the production of hydrogen cyanide.[1] It involves the catalytic oxidation of methane and ammonia in the presence of oxygen.[2]

-

Reaction: 2 CH₄ + 2 NH₃ + 3 O₂ → 2 HCN + 6 H₂O

-

Catalyst: Platinum-rhodium alloy gauze[1]

-

Temperature: Approximately 1200 °C[2]

-

Key Features: This process is highly exothermic, and the heat generated sustains the reaction.[1]

2.1.2 The BMA (Degussa) Process

The BMA (Blausäure aus Methan und Ammoniak) process, also known as the Degussa process, is an alternative method for HCN synthesis that does not involve the use of oxygen.[3]

-

Reaction: CH₄ + NH₃ → HCN + 3 H₂

-

Key Features: This reaction is highly endothermic, requiring a significant energy input to maintain the reaction temperature.[3][4] The reaction mixture contains a higher concentration of HCN (around 23 vol%) compared to the Andrussow process.[4][5]

Laboratory-Scale Synthesis

In a laboratory setting, cyanide compounds are both prepared as simple salts and utilized as reagents in more complex organic transformations.

2.2.1 Preparation of Inorganic Cyanides

Small amounts of hydrogen cyanide can be generated by the acidification of cyanide salts. Potassium cyanide can be produced by reacting hydrogen cyanide with potassium hydroxide.[6][7][8] Historically, it was also prepared by the decomposition of potassium ferrocyanide.[7][9]

2.2.2 The Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for the preparation of α-amino acids from an aldehyde, ammonia, and cyanide.[10][11] The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed.[10][12][13]

2.2.3 The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts using a copper(I) cyanide catalyst.[14][15] This reaction is a cornerstone of aromatic chemistry.

Experimental Protocols

2.3.1 Protocol for the Synthesis of Benzonitrile via the Sandmeyer Reaction

This protocol outlines the laboratory preparation of benzonitrile from aniline.

-

Diazotization of Aniline:

-

Dissolve 20.5 g of aniline in a mixture of 50 ml of concentrated hydrochloric acid and 50 ml of water.

-

Cool the resulting aniline hydrochloride solution to 5 °C in an ice bath.

-

Slowly add a solution of 17 g of sodium nitrite in 40 ml of water, maintaining the temperature between 5 °C and 10 °C.

-

-

Preparation of the Cuprous Cyanide Solution:

-

In a separate flask, dissolve 55 g of powdered copper sulfate in 200 ml of water.

-

Warm the solution to 60-65 °C and cautiously add a solution of 60 g of powdered potassium cyanide in 100 ml of water with stirring until a clear, pale-brown solution is obtained.

-

-

Reaction and Isolation:

-

Slowly add the cold benzenediazonium chloride solution to the cuprous cyanide solution, maintaining the temperature between 60 °C and 70 °C with vigorous stirring.

-

After the addition is complete, heat the mixture under reflux for 15 minutes.

-

Steam distill the reaction mixture until no more oily benzonitrile is collected.

-

Extract the benzonitrile from the distillate with ether.

-

Wash the ethereal extract with 10% sodium hydroxide solution, followed by dilute sulfuric acid, and then water.

-

Dry the ether solution over anhydrous calcium chloride, filter, and evaporate the ether.

-

Purify the crude benzonitrile by distillation, collecting the fraction boiling between 187 °C and 191 °C.

-

Quantitative Data on Synthesis

| Reaction | Starting Material | Product | Catalyst/Reagents | Yield (%) | Reference(s) |

| Sandmeyer Reaction | p-Toluidine | p-Tolunitrile | NaNO₂, H₂SO₄, CuCN, KCN | 80-90 | [16] |

| Sandmeyer Reaction | Aniline | Benzonitrile | NaNO₂, HCl, CuCN | 75-85 | [16] |

| Strecker Synthesis | Various aldehydes and amines | α-Aminonitriles | Indium powder in water | 79-98 | [17] |

| Potassium Cyanate Synthesis | Urea and Potassium Hydroxide | Potassium Cyanate | - | >90 | [12] |

Natural Sources of Cyanide Compounds

Cyanide is a naturally occurring compound found in a variety of organisms, where it often serves as a defense mechanism.[18][19] It is produced by certain bacteria, fungi, and algae.[20] However, the most significant natural sources of cyanide are plants, where it is typically stored in the form of cyanogenic glycosides.[20]

Cyanogenic Glycosides in Plants

Cyanogenic glycosides are plant secondary metabolites that release hydrogen cyanide upon enzymatic hydrolysis.[20] They are found in over 2,500 plant species, including a number of important food crops.[20] The release of HCN, a process known as cyanogenesis, is a defense mechanism against herbivores.[19]

3.1.1 Major Cyanogenic Glycosides and Their Plant Sources

-

Amygdalin: Found in the seeds of many members of the Rosaceae family, such as bitter almonds, apricots, apples, and peaches.[21][22][23]

-

Linamarin: The predominant cyanogenic glycoside in cassava (Manihot esculenta) and lima beans (Phaseolus lunatus).[18]

-

Dhurrin: Found in sorghum (Sorghum bicolor).

-

Lotaustralin: Often found alongside linamarin in cassava and lima beans.

3.1.2 Biosynthesis of Cyanogenic Glycosides

Cyanogenic glycosides are biosynthesized from amino acid precursors. The general pathway involves the conversion of an amino acid to an aldoxime, which is then converted to a cyanohydrin and subsequently glycosylated.

Biosynthesis of Amygdalin:

The biosynthesis of amygdalin begins with the amino acid L-phenylalanine. This is converted to mandelonitrile, which is then glycosylated to form prunasin. A second glycosylation step converts prunasin to amygdalin.[12]

Biosynthesis of Linamarin:

Linamarin is derived from the amino acid L-valine. The initial steps are catalyzed by cytochrome P450 enzymes (CYP79D1/D2 and CYP71E7) to produce acetone cyanohydrin, which is then glycosylated to form linamarin.[2][9][16][24][25]

Quantitative Data on Cyanide in Natural Sources

The concentration of cyanogenic glycosides, and therefore the potential to release cyanide, varies significantly between plant species and even between different parts of the same plant.

| Plant Family | Species | Plant Part | Cyanide Content (ppm or µg/g) | Reference(s) |

| Rosaceae | Prunus dulcis (Bitter Almond) | Kernel | 4700 | [26] |

| Prunus armeniaca (Apricot) | Kernel | 785 - 2710 | [26] | |

| Malus spp. (Apple) | Seed | 690 - 790 | [26] | |

| Euphorbiaceae | Manihot esculenta (Cassava) | Tuber and Root | 800 | |

| Manihot esculenta (Cassava) | Stem | 200 | ||

| Manihot esculenta (Cassava) | Leaf | 100 | ||

| Fabaceae | Phaseolus lunatus (Lima Bean) | Seed | 2000 - 3000 | [26] |

Experimental Protocols for Cyanide Determination

Accurate quantification of cyanide in various matrices is crucial for both safety and research purposes. Several methods are available, ranging from simple qualitative tests to more sophisticated quantitative analyses.

Qualitative and Semi-Quantitative Methods

4.1.1 Picrate Paper Test

This is a simple and rapid semi-quantitative method for detecting the presence of cyanogenic compounds in plant material.[6][22][27] The test relies on the release of HCN, which reacts with the picrate paper to produce a color change from yellow to reddish-brown. The intensity of the color change is proportional to the amount of cyanide present.[6][22]

Quantitative Methods

4.2.1 Silver Nitrate Titration

This is a classic titrimetric method for the quantification of free cyanide.[3][24][26][28] The cyanide solution is titrated with a standardized solution of silver nitrate, and the endpoint is detected by the formation of a permanent turbidity.[24][28]

4.2.2 Colorimetric Methods

Colorimetric methods are widely used for the sensitive quantification of cyanide.[5][27][29][30][31][32] These methods typically involve the conversion of cyanide to cyanogen chloride, which then reacts with a chromogenic reagent (e.g., pyridine-barbituric acid or pyridine-pyrazolone) to produce a colored compound that can be measured spectrophotometrically.[5][29][31]

4.2.3 Protocol for Silver Nitrate Titration of Cyanide

This protocol outlines the steps for the titrimetric determination of free cyanide.[24][26]

-

Sample Preparation:

-

Take a known volume (e.g., 10 ml) of the cyanide-containing solution (pregnant liquor).

-

Dilute the sample to approximately 60 ml with distilled water.

-

Add 3 ml of a 10% potassium iodide (KI) solution as an indicator.

-

Add 5 ml of a 1.5% ammonium hydroxide (NH₄OH) solution to ensure alkaline conditions.

-

-

Titration:

-

Titrate the prepared sample with a standardized 0.10 N silver nitrate (AgNO₃) solution.

-

The endpoint is reached at the first sign of a permanent faint turbidity or a greenish tinge if the solution is already slightly turbid. A black background can aid in visualizing the endpoint.

-

-

Calculation:

-

The concentration of cyanide is calculated based on the volume of silver nitrate solution used to reach the endpoint.

-

Signaling Pathway of Cyanide Toxicity

The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration at the level of the mitochondrial electron transport chain.[33]

Inhibition of Cytochrome c Oxidase

Cyanide is a potent inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain.[1][15][33][34] It binds to the ferric (Fe³⁺) iron atom in the heme a₃ of cytochrome c oxidase, preventing the binding of oxygen.[1][33] This blockage of electron transfer to oxygen halts the entire electron transport chain, leading to a rapid cessation of aerobic respiration and ATP production.[1][33] The resulting cellular hypoxia is the underlying cause of the rapid and severe toxic effects of cyanide.

Conclusion

This technical guide has provided a detailed overview of the synthesis and natural sources of cyanide compounds, tailored for a scientific audience. The industrial and laboratory syntheses of these compounds are well-established, offering a range of methodologies for their production. In nature, cyanide is primarily found as cyanogenic glycosides in a wide variety of plants, where it plays a defensive role. The accurate quantification of cyanide is essential, and various reliable analytical methods are available. Understanding the potent inhibitory effect of cyanide on cytochrome c oxidase is key to appreciating its toxicological significance. This guide serves as a foundational resource, equipping researchers and professionals with the necessary knowledge to work safely and effectively with this important class of chemical compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Fruit Seeds of the Rosaceae Family: A Waste, New Life, or a Danger to Human Health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorimetric Cyanide | FIAlab [flowinjection.com]

- 6. Potassium Cyanide: Structure, Properties, Uses & Preparation [vedantu.com]

- 7. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. byjus.com [byjus.com]

- 16. benchchem.com [benchchem.com]

- 17. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant Family Information - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cyanogenesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. Dynamics of cyanogenic glycosides in apple and plum fruits, products, and byproducts: A concise review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]

- 25. CN1141252C - Method for directly synthesizing potassium aurous cyanide - Google Patents [patents.google.com]

- 26. Free Cyanide Determination - 911Metallurgist [911metallurgist.com]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. nemi.gov [nemi.gov]

- 30. nemi.gov [nemi.gov]

- 31. ysi.com [ysi.com]

- 32. ezkem.com [ezkem.com]

- 33. Organic Syntheses Procedure [orgsyn.org]

- 34. reddit.com [reddit.com]

Cyanide's Insidious Grip: A Technical Guide to its Mechanism of Action in Cellular Respiration

For Immediate Release

[City, State] – December 13, 2025 – This whitepaper provides a comprehensive technical overview of the molecular mechanisms underlying cyanide's potent inhibition of cellular respiration. Addressed to researchers, scientists, and drug development professionals, this document details the interaction of cyanide with cytochrome c oxidase, the resulting disruption of the electron transport chain, and the catastrophic decline in cellular energy production. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this critical toxicological process.

The Core Target: Cytochrome c Oxidase

Cyanide's primary mode of action is the non-competitive inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[1][2] This large, transmembrane protein complex is responsible for the final transfer of electrons from cytochrome c to molecular oxygen, a critical step in aerobic respiration.[3] Cyanide binds with high affinity to the ferric (Fe³⁺) state of the iron atom in the heme a₃ component of the cytochrome a₃-Cu₋ binuclear center of cytochrome c oxidase.[1][3][4] This binding event effectively blocks the final electron transfer to oxygen, bringing the entire electron transport chain to a halt.[2][4]

The consequences of this inhibition are profound and rapid. The blockage of electron flow prevents the pumping of protons across the inner mitochondrial membrane by Complex IV.[1] This dissipates the proton motive force, the electrochemical gradient essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[5] The cell is thus starved of its primary energy currency, a state known as histotoxic hypoxia, where tissues are unable to utilize oxygen even when it is plentiful.[1]

Quantitative Analysis of Cyanide's Inhibitory Effects

The inhibitory potency of cyanide on cytochrome c oxidase and cellular respiration has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric in these analyses.

| Parameter | Cell/System | IC₅₀ Value (µM) | Reference |

| Cytochrome c Oxidase Activity | Rat N27 mesencephalic cells | 7.2 ± 0.1 | [1][4] |

| State 3 Oxygen Consumption | Rat N27 mesencephalic cells | 13.2 ± 1.8 | [1][4] |

| Cytochrome c Oxidase Activity (in the presence of L-NMMA) | Rat N27 mesencephalic cells | 102 ± 10 | [4] |

| State 3 Oxygen Consumption (in the presence of L-NMMA) | Rat N27 mesencephalic cells | 59.6 ± 0.9 | [4] |

It is noteworthy that a significant portion of cytochrome c oxidase activity appears to be a functional reserve.[6] Studies have shown that a substantial inhibition of cytochrome c oxidase activity, in some cases up to 60-70%, is required before a decrease in cellular respiration is observed.[1][4]

The impact of cyanide on cellular ATP levels is dose-dependent and can be biphasic. While high concentrations of cyanide lead to a rapid and severe depletion of ATP, some studies have reported that very low (nanomolar to low micromolar) concentrations can paradoxically stimulate mitochondrial electron transport and increase ATP levels.[7][8]

| Cyanide Concentration | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP/ADP Ratio | Cell Line | Reference |

| 0.1 nM | Increased | Increased | HepG2 | [9] |

| 10 µM | Reduced | Reduced | HepG2 | [9] |

Visualizing the Mechanism and Experimental Workflows

To illustrate the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mechanism of cyanide's action on the electron transport chain.

Caption: Experimental workflow for measuring Cytochrome c Oxidase activity.

Caption: Logical cascade of events in cyanide toxicity.

Detailed Experimental Protocols

Measurement of Cytochrome c Oxidase (COX) Activity

This spectrophotometric assay measures the rate of oxidation of reduced cytochrome c by COX.

Materials:

-

Isolated mitochondria or cell/tissue homogenate

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Cytochrome c (from horse heart)

-

Dithiothreitol (DTT) or sodium dithionite for reducing cytochrome c

-

n-Dodecyl β-D-maltoside (for permeabilizing mitochondrial outer membrane)

-

Potassium cyanide (KCN) for inhibition studies

-

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

-

Preparation of Reduced Cytochrome c: Dissolve cytochrome c in assay buffer to a final concentration of approximately 10 mg/mL. Reduce the cytochrome c by adding a small amount of DTT or sodium dithionite until the absorbance ratio A₅₅₀/A₅₆₅ is greater than 10.

-

Sample Preparation: Resuspend isolated mitochondria or cell/tissue homogenate in the assay buffer. The protein concentration should be optimized for a linear reaction rate. For intact mitochondria, the outer membrane can be permeabilized with a detergent like n-dodecyl β-D-maltoside.

-

Assay: a. To a cuvette, add the assay buffer and the sample (mitochondria or homogenate). b. For inhibition studies, add the desired concentration of KCN and incubate for a specified time. c. Initiate the reaction by adding the reduced cytochrome c solution. d. Immediately monitor the decrease in absorbance at 550 nm over time. The rate of decrease is proportional to the COX activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (21.84 mM⁻¹cm⁻¹).

Measurement of Mitochondrial Oxygen Consumption

High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is the gold standard for measuring mitochondrial oxygen consumption.

Materials:

-

Intact cells or isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

Substrates for different respiratory states (e.g., pyruvate, malate, glutamate, succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN)

Procedure:

-

Calibration: Calibrate the oxygen electrodes in the respirometer with air-saturated medium.

-

Sample Addition: Add the cell suspension or isolated mitochondria to the chambers.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. ROUTINE respiration: Measure the basal oxygen consumption rate of intact cells. b. LEAK respiration (State 4o): Add oligomycin to inhibit ATP synthase and measure the oxygen consumption associated with proton leak. c. ETS capacity (State 3u): Add a titrating amount of the uncoupler FCCP to measure the maximum capacity of the electron transport system. d. Complex I-linked respiration: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) followed by ADP to measure State 3 respiration. e. Complex II-linked respiration: Add rotenone to inhibit Complex I, followed by the Complex II substrate succinate. f. Residual Oxygen Consumption (ROX): Add antimycin A to block Complex III and measure non-mitochondrial oxygen consumption.

-

Cyanide Inhibition: Introduce KCN at various concentrations during different respiratory states to quantify its inhibitory effect on oxygen consumption.

Quantification of Cellular ATP Levels

Luciferase-based bioluminescence assays are highly sensitive and widely used for ATP quantification.

Materials:

-

Cell culture

-

ATP releasing agent (e.g., trichloroacetic acid, perchloric acid, or a component of a commercial kit)

-

Luciferin-luciferase reagent

-

Luminometer

-

ATP standard for generating a standard curve

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with different concentrations of cyanide for specified durations.

-

ATP Extraction: a. For adherent cells, wash with PBS and then lyse the cells using an ATP releasing agent. b. For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the pellet in the releasing agent.

-

Bioluminescence Assay: a. Add the cell lysate to a luminometer plate. b. Add the luciferin-luciferase reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light. c. Immediately measure the luminescence signal using a luminometer.

-

Quantification: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. The results are typically normalized to the total protein content of the cell lysate.

Conclusion

Cyanide's mechanism of action is a stark example of a targeted molecular assault on a fundamental cellular process. By specifically and potently inhibiting cytochrome c oxidase, cyanide triggers a rapid cascade of events leading to a complete shutdown of aerobic energy production. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study this toxicological mechanism, investigate potential antidotes, and further elucidate the intricate workings of cellular respiration. The provided visualizations aim to simplify these complex interactions, fostering a clearer understanding of this critical area of study.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetics and mechanism for the binding of HCN to cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic studies on the binding of cyanide to oxygenated cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. The effects of cyanide on brain mitochondrial cytochrome oxidase and respiratory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiological concentrations of cyanide stimulate mitochondrial Complex IV and enhance cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characteristics of the Cyanide Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the cyanide anion (CN⁻), a molecule of significant interest in various scientific disciplines due to its dual nature as a potent toxin and a potential signaling molecule. This document details the key spectroscopic signatures of the cyanide anion as observed through Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it outlines detailed experimental protocols for these analytical techniques and illustrates the known signaling pathways involving cyanide.

Spectroscopic Data Summary

The spectroscopic properties of the cyanide anion are highly dependent on its environment, including the solvent, the counter-ion, and its coordination to metal centers. The following tables summarize the key quantitative data for the free cyanide anion and its common complexes.

Infrared (IR) Spectroscopy

The C≡N stretching vibration is the most characteristic feature in the IR spectrum of the cyanide anion. Its frequency is sensitive to the local environment, such as ion pairing and solvation.

| Species | Medium | C≡N Stretching Frequency (cm⁻¹) | Reference |

| "Free" Cyanide Ion | Dimethylformamide (DMF) | 2054 | [1] |

| Na⁺/CN⁻ Ion Pair | Dimethylformamide (DMF) | 2062 | [1] |

| K⁺/CN⁻ Ion Pair | Dimethylformamide (DMF) | 2054, 2070 | [1] |

| Free this compound | Aqueous Solution | ~2080 | [2] |

| [Fe(CN)₆]³⁻ | Aqueous Solution | 2115 | [3] |

| [Co(CN)₆]³⁻ | Aqueous Solution | 2126 | [3] |

| [Au(CN)₂]⁻ | Aqueous Solution | 2147 | [4] |

| Ag(CN)₂⁻ | Aqueous Solution | 2135 | [4] |

Raman Spectroscopy

Similar to IR spectroscopy, Raman spectroscopy probes the vibrational modes of the cyanide anion. The C≡N stretch is also the most prominent feature in the Raman spectrum.

| Species | Medium | C≡N Stretching Frequency (cm⁻¹) | Reference |

| Free this compound | Aqueous Solution | 2080 | [2] |

| [Cu(CN)₂]⁻ | Aqueous Solution | 2095 | [5] |

| [Cu(CN)₃]²⁻ | Aqueous Solution | 2112 | [5] |

| [Cu(CN)₄]³⁻ | Aqueous Solution | 2076 | [5] |

| [Ag(CN)₂]⁻ | Aqueous Solution | 2138 | [5] |

| Adsorbed on CuI film | Aqueous Solution | 2171 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of cyanide is typically performed using isotopically labeled samples (¹³C and/or ¹⁵N) to enhance sensitivity and provide more detailed structural information. Chemical shifts are highly sensitive to the electronic environment and coordination.

| Nucleus | Species | Solvent | Chemical Shift (ppm) | Reference |

| ¹⁵N | Cyanide-peroxidase complexes | Varies | 412 - 578 | [6] |

| ¹³C | [Fe₂(S₅)(¹³CN)₂(CO)₂]²⁻ | CD₃OD | ~160-170 | [7] |

| ¹³C | Ag¹³CN (solid-state) | Solid | ~150 | [8] |

| ¹⁵N | AgC¹⁵N (solid-state) | Solid | ~280 | [8] |

Note: Chemical shifts are reported relative to different standards in the literature; direct comparison should be made with caution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The cyanide anion itself does not exhibit strong absorption in the UV-Vis region. Therefore, UV-Vis spectroscopy is typically used as an indirect method for cyanide detection and quantification. This involves reacting cyanide with a chromogenic reagent to produce a colored complex that can be measured spectrophotometrically.

| Method | Reagent | Wavelength (λmax) | Reference |

| Isonicotinic-barbituric acid | Chloramine-T, Isonicotinic acid, Barbituric acid | 600 nm | [9] |

| Picrate | Picric Acid | 510 nm | [10] |

| Ninhydrin | Ninhydrin | 598 nm | [11] |

| Ferric-thiocyanate | Sulfur, Ferric Chloride | 465 nm |

Experimental Protocols

Infrared (IR) Spectroscopy of Aqueous Cyanide

This protocol is adapted from methods for analyzing cyanide in aqueous solutions.

Objective: To obtain the infrared spectrum of cyanide species in an aqueous sample.

Materials:

-

Fourier Transform Infrared (FT-IR) spectrometer

-

Liquid transmission cell with calcium fluoride (CaF₂) or zinc selenide (ZnSe) windows

-

Potassium cyanide (KCN) or sodium cyanide (NaCN) standard

-

Deionized water

-

Appropriate personal protective equipment (PPE) for handling cyanides

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of a known concentration of cyanide (e.g., 1000 ppm) in deionized water. Ensure the pH is basic (pH > 11) by adding a small amount of NaOH or KOH to prevent the formation of toxic HCN gas.

-

Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

-

-

Instrument Setup:

-

Set the FT-IR spectrometer to the desired measurement parameters (e.g., resolution of 4 cm⁻¹, 32 scans).

-

Record a background spectrum using the empty liquid transmission cell.

-

-

Measurement:

-

Fill the transmission cell with the deionized water (as a blank) and record the spectrum.

-

Clean and dry the cell thoroughly.

-

Fill the cell with a cyanide standard or sample and record the spectrum.

-

-

Data Analysis:

-

Subtract the water spectrum from the sample spectrum to remove solvent interference.

-

Identify the characteristic C≡N stretching vibration peak between 2000 and 2200 cm⁻¹. The peak position will vary depending on the specific cyanide species present.[12]

-

Raman Spectroscopy of Cyanide Solutions

This protocol provides a general procedure for the Raman analysis of cyanide in solution.

Objective: To acquire the Raman spectrum of cyanide in an aqueous solution.

Materials:

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

-

Quartz cuvette or NMR tube

-

Cyanide standard solution (as prepared for IR spectroscopy)

-

Deionized water

-

Appropriate PPE

Procedure:

-

Sample Preparation:

-

Prepare cyanide solutions of known concentrations in deionized water, maintaining a basic pH.

-

-

Instrument Setup:

-

Calibrate the Raman spectrometer using a known standard (e.g., silicon).

-

Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Measurement:

-

Place the quartz cuvette containing the cyanide solution into the sample holder of the spectrometer.

-

Acquire the Raman spectrum.

-

-

Data Analysis:

-

Identify the sharp, intense peak corresponding to the C≡N stretching mode, typically around 2080 cm⁻¹ for the free cyanide anion.[2]

-

¹³C and ¹⁵N NMR Spectroscopy of Cyanide

This protocol outlines the general steps for acquiring ¹³C and ¹⁵N NMR spectra of cyanide, which typically requires isotopic enrichment.

Objective: To obtain ¹³C and ¹⁵N NMR spectra of a cyanide-containing sample.

Materials:

-

NMR spectrometer with a broadband probe

-

Isotopically enriched potassium cyanide (K¹³CN or KC¹⁵N)

-

Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

Appropriate PPE

Procedure:

-

Sample Preparation:

-

Dissolve the isotopically labeled cyanide salt in the chosen deuterated solvent in an NMR tube. The concentration should be optimized for the specific instrument and experiment.

-

-

Instrument Setup:

-

Tune and match the NMR probe to the ¹³C or ¹⁵N frequency.

-

Set the appropriate acquisition parameters, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹⁵N, a longer relaxation delay or the use of a relaxation agent might be necessary due to its low gyromagnetic ratio and long relaxation times.

-

-

Measurement:

-

Acquire the NMR spectrum. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the chemical shifts to an appropriate standard (e.g., TMS for ¹³C, liquid ammonia for ¹⁵N).

-

Analyze the chemical shifts and coupling constants to gain insights into the structure and bonding of the cyanide anion.[13]

-

UV-Vis Spectrophotometric Determination of Cyanide (Isonicotinic-Barbituric Acid Method)

This protocol describes a common indirect method for the colorimetric quantification of cyanide.[9]

Objective: To determine the concentration of cyanide in an aqueous sample.

Materials:

-

UV-Vis spectrophotometer

-

Cyanide standards

-

Chloramine-T solution

-

Isonicotinic-barbituric acid reagent

-

Phosphate buffer

-

Volumetric flasks and pipettes

-

Appropriate PPE

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of cyanide calibration standards in deionized water.

-

Adjust the pH of the samples and standards to a suitable range using a phosphate buffer.

-

-

Color Development:

-

To a known volume of sample or standard in a volumetric flask, add a specific volume of chloramine-T solution and mix. This converts cyanide to cyanogen chloride.

-

After a short incubation period (typically 1-2 minutes), add the isonicotinic-barbituric acid reagent and mix well. A colored complex will form.

-

Allow the color to develop for a specified time (e.g., 8-15 minutes).

-

-

Measurement:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 600 nm) against a reagent blank.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

-

Determine the concentration of cyanide in the sample by interpolating its absorbance on the calibration curve.

-

Signaling Pathways and Cellular Effects

Cyanide is increasingly recognized not just as a toxicant but also as an endogenously produced signaling molecule, or "gasotransmitter," similar to nitric oxide (NO) and hydrogen sulfide (H₂S).[14] Its biological effects are highly concentration-dependent.

Cyanide Toxicity Pathway

At high concentrations, cyanide's primary toxic effect is the inhibition of cellular respiration, leading to cytotoxic hypoxia. This process involves several key steps that ultimately lead to cell death.

Caption: High-concentration cyanide toxicity pathway leading to cell death.

Cyanide as a Signaling Molecule

At low, physiological concentrations, cyanide can act as a signaling molecule, modulating various cellular processes. This includes the S-cyanylation of proteins, a post-translational modification that can alter protein function.

Caption: Endogenous cyanide signaling via protein S-cyanylation.

Conclusion

The spectroscopic characterization of the cyanide anion is crucial for its detection, quantification, and the study of its interactions in biological and chemical systems. This guide provides a foundational understanding of the key spectroscopic features of cyanide and the methodologies used to obtain them. The dual role of cyanide as both a potent toxin and a potential signaling molecule underscores the importance of continued research in this area. The provided protocols and pathway diagrams serve as a valuable resource for professionals in research and drug development, facilitating further exploration of the complex chemistry and biology of the cyanide anion.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. mdpi.com [mdpi.com]

- 4. Infrared Absorption Studies of Aqueous Complex Ions: I. Cyanide Complexes of Ag(I) and Au(I) in Aqueous Solution and Adsorbed on Anion Resin | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pepolska.pl [pepolska.pl]

- 9. ijarp.org [ijarp.org]

- 10. Spectrophotometric Determination of Trace Cyanide in Fruit Wines by the Catalytic Reaction of Ninhydrin Following Micro-Distillation – Oriental Journal of Chemistry [orientjchem.org]

- 11. arww.razi.ac.ir [arww.razi.ac.ir]

- 12. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanide emerges as an endogenous mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific History of Cyanide Compounds: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanide, a chemical entity composed of a carbon atom triple-bonded to a nitrogen atom (C≡N), has a rich and multifaceted history intertwined with significant scientific advancements. From the accidental creation of a revolutionary synthetic pigment to its critical role in metallurgy and its profound impact on our understanding of cellular respiration, the story of cyanide is one of serendipity, innovation, and a growing awareness of its potent biological activity. This technical guide provides an in-depth exploration of the discovery and history of cyanide compounds, detailing key experiments, quantitative data, and the fundamental scientific principles that have emerged from their study.

The Dawn of Cyanide Chemistry: Prussian Blue

The history of cyanide compounds begins not with the isolation of the cyanide ion itself, but with the synthesis of a vibrant and stable blue pigment.

Accidental Discovery

Around 1706, the German paint maker Johann Jacob Diesbach, while working in the laboratory of alchemist Johann Konrad Dippel in Berlin, accidentally synthesized the first modern synthetic pigment: Prussian blue.[1] Diesbach was attempting to create a red cochineal-based pigment, a process that required potash (potassium carbonate). He used a batch of potash that had been contaminated with animal oil during one of Dippel's experiments.[1][2] This contaminated potash, when reacted with iron sulfate and cochineal, unexpectedly produced a deep blue precipitate instead of the intended red lake.[1] The "animal" component, likely from blood, introduced the necessary nitrogen and carbon to form what would later be identified as an iron-cyanide complex.[2][3]

Early Experimental Protocols and Analysis

The secret of Prussian blue's synthesis was closely guarded until 1724, when a recipe was published by John Woodward in the Philosophical Transactions of the Royal Society of London.[4][5] This early method, though lacking the precision of modern chemistry, laid the groundwork for future investigations into this new class of compounds.

Experimental Protocol: 18th-Century Synthesis of Prussian Blue (Woodward, 1724)

Objective: To synthesize Prussian blue pigment using materials and methods available in the early 18th century.

Materials:

-

Crude tartar (potassium bitartrate)

-

Crude nitre (potassium nitrate)

-

Dried ox blood

-

Green vitriol (ferrous sulfate, FeSO₄·7H₂O)

-

Alum (potassium aluminum sulfate, KAl(SO₄)₂·12H₂O)

-

Spirit of salt (hydrochloric acid, HCl)

-

Water

Methodology:

-

Preparation of the Lye:

-

A mixture of crude tartar and crude nitre was subjected to calcination (strong heating).

-

The resulting product was then calcined again with dried ox blood. This step was crucial for the formation of the cyanide precursor.[4] The calcination of the nitrogen- and carbon-containing blood with the alkali (potash) formed potassium cyanide in the mixture.[3]

-

-

Formation of the Precipitate:

-

The calcined residue was boiled in water to create a lye (an alkaline solution), which was then filtered. This "blood lye" contained the dissolved potassium cyanide.[2][3]

-

A solution of green vitriol and alum was mixed with the blood lye, resulting in the formation of a greenish-brown precipitate.[2][3]

-

-

Development of the Blue Color:

Quantitative Data from 18th-Century Syntheses

Quantitative records from this period are scarce and variable. However, analyses of historical recipes provide some insight into the proportions and yields.

| Reference | Dried Ox Blood (parts) | Alkali (parts) | Green Vitriol (parts) | Alum (parts) | Spirit of Salt (parts) | Reported Yield (% of alkali mass) |

| Woodward (1724) | 4 | 4 (crude tartar), 4 (crude nitre) | 1 | 8 | 2-3 | Not Reported |

| Brown (1724) | 4 | 4 (salt of tartar) | 1 | 8 | 2-3 | ~25% |

| Dossie (1758) | Not specified | Not specified (pearl-ashes) | Lower proportion than Woodward | Not specified | Lower proportion than Woodward | ~19% |

| Data compiled from ACS Omega.[4][6] |

Isolation and Characterization of Hydrogen Cyanide

The intense color of Prussian blue hinted at a novel chemical component, which intrigued chemists of the 18th century.

Scheele's Landmark Experiment

In 1782, the Swedish chemist Carl Wilhelm Scheele conducted a series of experiments that led to the first isolation of what is now known as hydrogen cyanide (HCN).[7][8][9] By treating Prussian blue with sulfuric acid and heating the mixture, he was able to distill a volatile, colorless liquid with a distinct bitter almond smell.[10] He named this new substance Blausäure, which translates to "blue acid," due to its acidic nature and its origin from Prussian blue.[10] In English, it became known as prussic acid.[10]

Experimental Protocol: Isolation of Hydrocyanic Acid (Scheele, 1782, Reconstructed)

Objective: To isolate hydrocyanic acid from Prussian blue.

Materials:

-

Prussian blue pigment

-

Sulfuric acid (H₂SO₄)

-

Water

-

Distillation apparatus

Methodology:

-

A slurry of Prussian blue and water was prepared in a distillation flask.

-

Sulfuric acid was carefully added to the slurry. The acid breaks down the iron-cyanide complex.

-

The mixture was gently heated.

-

A volatile liquid (an aqueous solution of hydrogen cyanide) was distilled and collected in a receiving flask, likely cooled with water.

-

Scheele noted the characteristic smell and acidic properties of the distillate.

Further Characterization

Following Scheele's discovery, other scientists further elucidated the nature of this new compound.

-

1787: The French chemist Claude Louis Berthollet demonstrated that prussic acid did not contain oxygen, a significant finding that challenged the prevailing theory that all acids must contain oxygen.

-

1811: Joseph Louis Gay-Lussac prepared pure, liquefied hydrogen cyanide.[11]

-

1815: Gay-Lussac determined the chemical formula of hydrogen cyanide to be HCN.[9]

Cyanide in Metallurgy: The Gold Rush Revolution

While Scheele had noted as early as 1783 that gold could dissolve in an aqueous solution of cyanide, the practical application of this discovery would not be realized for another century.[12] The burgeoning gold rushes of the 19th century created a demand for more efficient extraction methods, as traditional techniques like mercury amalgamation were inefficient for low-grade or pyritic ores.[13]

The MacArthur-Forrest Process

In 1887, Scottish chemist John Stewart MacArthur, along with his collaborators Robert and William Forrest, patented the "MacArthur-Forrest process" for gold extraction.[11][12][14] This cyanidation process revolutionized the gold mining industry by providing an economical way to extract gold from previously unworkable low-grade ores.[13] The process was first successfully applied commercially in 1890 on the Witwatersrand goldfields of South Africa.[12]

The core of the process is the chemical reaction now known as the Elsner Equation:

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH

In this reaction, gold (Au) is oxidized and reacts with sodium cyanide (NaCN) in the presence of oxygen (O₂) to form a stable, water-soluble gold-cyanide complex, sodium dicyanoaurate(I) (Na[Au(CN)₂]).[12]

Experimental Protocol: The MacArthur-Forrest Cyanidation Process

Objective: To extract gold from finely ground ore using a dilute cyanide solution.

Materials:

-

Finely crushed gold-bearing ore

-

Dilute solution of sodium cyanide (NaCN) or potassium cyanide (KCN)

-

Lime (calcium oxide, CaO) to maintain alkaline pH

-

Zinc (Zn) shavings or dust

-

Leaching vats

-

Precipitation tanks

Methodology:

-

Leaching:

-

Finely ground ore is placed in large vats.

-

A dilute cyanide solution (typically 0.01% to 0.05% NaCN) is percolated through the ore.[13] Oxygen from the air is a crucial reactant.

-

Lime is added to the solution to maintain a pH between 10 and 11, which prevents the formation of highly volatile and toxic hydrogen cyanide gas.[12]

-

The gold dissolves into the solution, forming the soluble dicyanoaurate(I) complex. This solution is known as the "pregnant solution."

-

-

Precipitation:

-

The pregnant solution is separated from the solid ore tailings.

-

The solution is then brought into contact with zinc shavings or dust.

-

Zinc, being more reactive than gold, displaces the gold from the cyanide complex in a cementation reaction: 2 Na[Au(CN)₂] + Zn → Na₂[Zn(CN)₄] + 2 Au

-

-

Refining:

-

The precipitated gold is collected, melted, and cast into bullion.

-

Quantitative Data: Gold Cyanidation Efficiency

The MacArthur-Forrest process dramatically increased gold recovery rates, making previously uneconomical deposits viable.

| Ore Type | Traditional Recovery (Amalgamation) | MacArthur-Forrest Process Recovery |

| Free-milling ores | ~60-70% | >90% |

| Refractory/Pyritic ores | <50% | Up to 96% |

| Data compiled from various historical mining reports.[12][13] |

A 2023 study on gold leaching provided modern data showing the effect of cyanide concentration on recovery, echoing the principles discovered in the 19th century.

| NaCN Concentration (ppm) | Gold Recovery (%) | Silver Recovery (%) |

| 600 | 96.5 | 91.4 |

| 700 | 97.9 | 91.1 |

| 800 | 96.5 | 91.8 |

| Data from a 48-hour leach test at pH 10.2-10.5.[15] |

Industrial Synthesis: The Andrussow Process

The increasing use of cyanides in mining and the burgeoning chemical industry necessitated a method for large-scale, economical production of hydrogen cyanide. In 1927, Leonid Andrussow developed an industrial process based on the catalytic oxidation of methane and ammonia.[16] This method, known as the Andrussow process, remains a dominant route for HCN production today.[16]

The primary reaction is: 2 CH₄ + 2 NH₃ + 3 O₂ → 2 HCN + 6 H₂O

This reaction is highly exothermic and is typically carried out at temperatures around 1200°C over a platinum-rhodium alloy catalyst.[16][17]

// Inputs Methane [label="Methane (CH₄)", shape=ellipse, fillcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", shape=ellipse, fillcolor="#FFFFFF"]; Air [label="Air (O₂, N₂)", shape=ellipse, fillcolor="#FFFFFF"];

// Reactor Reactor [label="Andrussow Reactor\n~1200°C\nPt/Rh Catalyst", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Separation and Purification WasteHeatBoiler [label="Waste Heat Boiler", shape=box, fillcolor="#FFFFFF"]; AmmoniaScrubber [label="Ammonia Scrubber\n(H₂SO₄)", shape=box, fillcolor="#FFFFFF"]; HCN_Absorber [label="HCN Absorber\n(Cold Water)", shape=box, fillcolor="#FFFFFF"]; HCN_Rectifier [label="HCN Rectifier\n(Distillation)", shape=box, fillcolor="#FFFFFF"];

// Outputs PureHCN [label="Pure HCN", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffGas [label="Off-Gas\n(N₂, H₂, CO)", shape=note, fillcolor="#FFFFFF"]; AmmoniumSulfate [label="(NH₄)₂SO₄", shape=note, fillcolor="#FFFFFF"];

// Inputs Methane [label="Methane (CH₄)", shape=ellipse, fillcolor="#FFFFFF"]; Ammonia [label="Ammonia (NH₃)", shape=ellipse, fillcolor="#FFFFFF"]; Air [label="Air (O₂, N₂)", shape=ellipse, fillcolor="#FFFFFF"];

// Reactor Reactor [label="Andrussow Reactor\n~1200°C\nPt/Rh Catalyst", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Separation and Purification WasteHeatBoiler [label="Waste Heat Boiler", shape=box, fillcolor="#FFFFFF"]; AmmoniaScrubber [label="Ammonia Scrubber\n(H₂SO₄)", shape=box, fillcolor="#FFFFFF"]; HCN_Absorber [label="HCN Absorber\n(Cold Water)", shape=box, fillcolor="#FFFFFF"]; HCN_Rectifier [label="HCN Rectifier\n(Distillation)", shape=box, fillcolor="#FFFFFF"];

// Outputs PureHCN [label="Pure HCN", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; OffGas [label="Off-Gas\n(N₂, H₂, CO)", shape=note, fillcolor="#FFFFFF"]; AmmoniumSulfate [label="(NH₄)₂SO₄", shape=note, fillcolor="#FFFFFF"];

// Connections Methane -> Reactor; Ammonia -> Reactor; Air -> Reactor; Reactor -> WasteHeatBoiler [label="Hot Gas Mixture"]; WasteHeatBoiler -> AmmoniaScrubber; AmmoniaScrubber -> HCN_Absorber; AmmoniaScrubber -> AmmoniumSulfate [style=dashed]; HCN_Absorber -> HCN_Rectifier [label="HCN Solution"]; HCN_Absorber -> OffGas [style=dashed]; HCN_Rectifier -> PureHCN; } Simplified Workflow of the Industrial Andrussow Process.

Cyanide in Photography

The light-sensitive properties of certain iron-cyanide complexes led to their application in the nascent field of photography.

The Cyanotype Process

In 1842, the astronomer and chemist Sir John Herschel invented the cyanotype process, a simple and elegant method for creating photographic prints.[18][19] The process relies on the photochemical reduction of ferric (Fe³⁺) salts to ferrous (Fe²⁺) salts by UV light. The ferrous ions then react with potassium ferricyanide to form insoluble Prussian blue.

Experimental Protocol: The Original Cyanotype Process (Herschel, 1842)

Objective: To create a photographic print using the cyanotype process.

Materials:

-

Solution A: 20% (w/v) solution of ferric ammonium citrate (green variety) in distilled water.

-

Solution B: 8.1% (w/v) solution of potassium ferricyanide (K₃[Fe(CN)₆]) in distilled water.[18]

-

Paper or other absorbent substrate.

-

A negative or objects to create a photogram.

-

UV light source (e.g., sunlight).

-

Water for rinsing.

Methodology: